

Synthesis of 2-Allylcyclohexanone from cyclohexanone

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An In-depth Technical Guide to the Synthesis of 2-Allylcyclohexanone from Cyclohexanone

Introduction

2-Allylcyclohexanone is a key synthetic intermediate in organic chemistry, utilized in the construction of more complex molecular architectures, including natural products and pharmacologically active compounds. Its synthesis from the readily available starting material, cyclohexanone, is a fundamental transformation that illustrates important principles of carbonyl chemistry, particularly the formation and alkylation of enolates and their equivalents. This technical guide provides a detailed overview of the primary methods for synthesizing **2-allylcyclohexanone**, aimed at researchers, scientists, and professionals in drug development. The guide covers direct enolate alkylation, the Stork enamine synthesis, and modern catalytic asymmetric approaches, presenting detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of **2-allylcyclohexanone** from cyclohexanone is primarily achieved by forming a nucleophilic α -carbon on the cyclohexanone ring, which then attacks an allylic electrophile, such as allyl bromide. The main strategies differ in how the nucleophilic intermediate is generated and controlled.

• Direct Enolate Alkylation: This classic method involves the deprotonation of cyclohexanone with a strong base to form a cyclohexanone enolate, which is then alkylated.[1]



- Stork Enamine Alkylation: A milder alternative that uses an enamine, formed from cyclohexanone and a secondary amine, as the nucleophile.[2][3]
- Palladium-Catalyzed Asymmetric Allylic Alkylation: An advanced method for achieving enantioselective synthesis of chiral 2-allylcyclohexanone by using a palladium catalyst and a chiral ligand.[4][5]

Method 1: Direct Enolate Alkylation via Sodium Amide

This method relies on the formation of the sodium enolate of cyclohexanone using sodium amide in liquid ammonia, followed by alkylation with allyl bromide. It is a robust and high-yielding procedure.[6]

Reaction Scheme

Cyclohexanone is deprotonated by sodium amide to form the sodium enolate. The enolate then acts as a nucleophile, attacking allyl bromide in an SN2 reaction to form **2-allylcyclohexanone**.

Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.21 (1963); Vol. 34, p.3 (1954). [6]

- Apparatus Setup: A 5-liter three-necked flask is equipped with a mercury-sealed stirrer, a gas
 inlet tube, and a dropping funnel. The flask is placed in a Dewar flask for cooling.
- Sodium Amide Preparation: Liquid ammonia (2.5 L) is condensed into the flask. A small
 piece of sodium is added, followed by approximately 0.5 g of ferric nitrate hydrate to catalyze
 the formation of sodium amide. Then, 103.5 g (4.5 g. atoms) of clean sodium is added in
 small pieces over 30-90 minutes until the blue color disappears, indicating the complete
 formation of sodium amide.
- Enolate Formation: A solution of 441 g (4.5 moles) of redistilled cyclohexanone in 450 ml of dry ether is added to the sodium amide suspension over 30 minutes with vigorous stirring.







- Alkylation: Following the cyclohexanone addition, 545 g (4.5 moles) of allyl bromide is added dropwise over 2-3 hours. The reaction is stirred for an additional 3-4 hours.
- Work-up: The liquid ammonia is allowed to evaporate overnight. The flask is then cooled in an ice bath, and water is added to dissolve the sodium bromide. The ether layer is separated, and the aqueous phase is extracted five times with 100-ml portions of ether.
- Purification: The combined ether extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The ether is removed by distillation. The residue is fractionated under reduced pressure through a 4-ft. heated column.[6]

Experimental Workflow



Workflow for Direct Enolate Alkylation Preparation 1. Condense liquid ammonia in 5L 3-necked flask 2. Add sodium and Fe(NO3)3 catalyst to form sodium amide Reaction 3. Add cyclohexanone in ether to form sodium enolate 4. Add allyl bromide dropwise and stir for 3-4 hours Work-up & Purification 5. Evaporate ammonia, add water 6. Separate ether layer and extract aqueous phase 7. Wash, dry, and concentrate ether extracts 8. Purify by vacuum distillation

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Caption: Workflow diagram for the synthesis of **2-allylcyclohexanone** via direct enolate alkylation.

Method 2: Stork Enamine Alkylation

The Stork enamine synthesis is a milder method for the α -alkylation of ketones.[2] Cyclohexanone is first converted to a more nucleophilic enamine intermediate by reacting it with a secondary amine, such as pyrrolidine. The enamine is then alkylated, and subsequent hydrolysis regenerates the ketone functionality.[3][7]

Reaction Scheme

The synthesis involves three key steps: (1) formation of the enamine from cyclohexanone and pyrrolidine, (2) SN2 alkylation of the enamine with allyl bromide to form an iminium salt, and (3) hydrolysis of the iminium salt to yield **2-allylcyclohexanone**.[3]

Experimental Protocol

This is a generalized protocol based on the principles of the Stork enamine synthesis.[8][9]

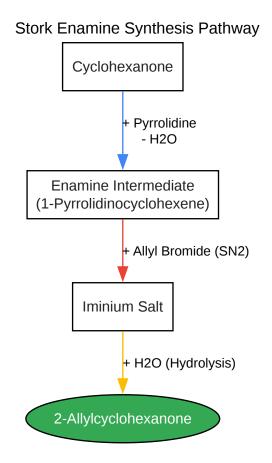
- Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1.0 equivalent of cyclohexanone, 1.2 equivalents of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene. Heat the mixture to reflux, azeotropically removing the water formed during the reaction. Monitor the reaction until no more water is collected.
- Alkylation: Cool the reaction mixture to room temperature. Add 1.1 equivalents of allyl bromide to the solution containing the formed enamine. Stir the mixture at room temperature or with gentle heating until the alkylation is complete (this can be monitored by TLC or GC).
- Hydrolysis: Add water to the reaction mixture and heat at reflux for 30-60 minutes to hydrolyze the intermediate iminium salt.
- Work-up and Purification: Cool the mixture and transfer it to a separatory funnel. Wash the
 organic layer successively with dilute HCl and water. Dry the organic phase over anhydrous
 sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by
 vacuum distillation.





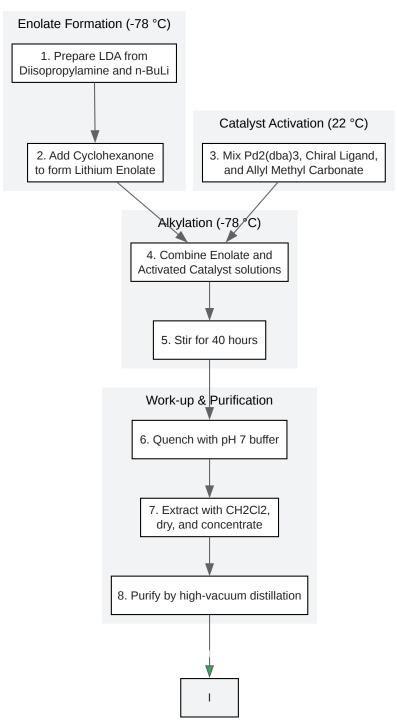
Reaction Pathway







Workflow for Asymmetric Allylic Alkylation



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